Pyrimidine, 2-chloro-5-fluoro-4-(2-fluoro-4-pyridinyl)-
Description
IUPAC Nomenclature and CAS Registry Identification
The systematic nomenclature of pyrimidine, 2-chloro-5-fluoro-4-(2-fluoro-4-pyridinyl)- follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems and halogen substituents. The official IUPAC name for this compound is 2-chloro-5-fluoro-4-(2-fluoropyridin-4-yl)pyrimidine, which precisely describes the positional arrangement of all substituents on both the pyrimidine and pyridine ring systems. This nomenclature system clearly identifies the parent pyrimidine ring as the principal heterocyclic framework, with the pyridine moiety designated as a substituent at the 4-position of the pyrimidine ring. The systematic naming convention ensures unambiguous identification of the compound by specifying the exact positions of the chlorine atom at the 2-position, the fluorine atom at the 5-position of the pyrimidine ring, and the fluorinated pyridine substituent at the 4-position.
The Chemical Abstracts Service has assigned the unique registry number 1453851-91-6 to this specific compound, providing a definitive identification system that distinguishes it from other structurally related pyrimidine derivatives. This CAS number serves as an internationally recognized identifier that facilitates database searches, regulatory compliance, and commercial transactions involving this compound. The CAS registry system ensures precise identification across different naming conventions and languages, eliminating potential confusion that might arise from alternative nomenclature systems or trivial names.
| Nomenclature Parameter | Value |
|---|---|
| IUPAC Name | 2-chloro-5-fluoro-4-(2-fluoropyridin-4-yl)pyrimidine |
| Alternative Name | Pyrimidine, 2-chloro-5-fluoro-4-(2-fluoro-4-pyridinyl)- |
| CAS Registry Number | 1453851-91-6 |
| Chemical Abstracts Number | CB93327262 |
Molecular Formula and Weight Determination
The molecular formula of pyrimidine, 2-chloro-5-fluoro-4-(2-fluoro-4-pyridinyl)- is established as C₉H₄ClF₂N₃, reflecting the precise atomic composition of this complex heterocyclic compound. This formula indicates the presence of nine carbon atoms, four hydrogen atoms, one chlorine atom, two fluorine atoms, and three nitrogen atoms, which collectively form the complete molecular structure. The molecular composition reveals a high degree of halogenation with three halogen atoms distributed across the bicyclic framework, contributing significantly to the compound's chemical properties and potential biological activity. The relatively high halogen content relative to the total molecular size indicates substantial electronic effects that influence the compound's reactivity patterns and intermolecular interactions.
The molecular weight of this compound has been precisely determined as 227.6 grams per mole, representing a moderately sized heterocyclic molecule with significant potential for pharmaceutical applications. This molecular weight places the compound within an optimal range for drug-like properties, as it falls well within the parameters typically associated with bioactive small molecules. The molecular weight calculation accounts for the contributions of all constituent atoms, including the substantial mass contributions from the halogen substituents, particularly the chlorine atom which contributes approximately 15.6 percent of the total molecular weight.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₉H₄ClF₂N₃ |
| Molecular Weight | 227.6 g/mol |
| Carbon Atoms | 9 |
| Hydrogen Atoms | 4 |
| Nitrogen Atoms | 3 |
| Halogen Atoms | 3 (1 Cl, 2 F) |
| Halogen Mass Percentage | 27.3% |
Core Heterocyclic Architecture: Pyrimidine-Pyridine Conjugation
The fundamental structural architecture of pyrimidine, 2-chloro-5-fluoro-4-(2-fluoro-4-pyridinyl)- consists of two interconnected six-membered aromatic heterocycles that create a conjugated bicyclic system with distinctive electronic properties. The pyrimidine ring serves as the central structural framework, characterized by nitrogen atoms positioned at the 1 and 3 positions within the six-membered ring, conforming to the standard pyrimidine configuration. This pyrimidine core exhibits full aromaticity with six π electrons distributed across the ring system, following the Hückel rule for aromatic stabilization. The nitrogen atoms in the pyrimidine ring contribute to the aromatic system through their p orbitals while maintaining lone pair electrons in sp² hybrid orbitals that do not participate in the aromatic π system.
The pyridine substituent attached at the 4-position of the pyrimidine ring introduces an additional aromatic heterocycle that extends the conjugated system and creates opportunities for electronic communication between the two ring systems. The pyridine ring contains a single nitrogen atom at the 1-position, maintaining its characteristic aromatic properties with six π electrons delocalized across the ring structure. The attachment point at the 4-position of the pyridine ring creates a direct carbon-carbon bond connection to the pyrimidine framework, enabling potential π-π conjugation and electronic delocalization across both ring systems. This bicyclic architecture results in an extended aromatic system that can stabilize charge distribution and facilitate various chemical transformations through resonance effects.
The conjugation between the pyrimidine and pyridine rings creates a planar molecular geometry that maximizes orbital overlap and enhances the overall stability of the compound. Each ring system maintains its individual aromatic character while participating in the extended conjugated framework, resulting in unique electronic properties that distinguish this compound from simpler monocyclic heterocycles. The lone pair electrons on the nitrogen atoms of both rings remain localized in sp² orbitals and do not contribute to the aromatic π system, but they significantly influence the compound's chemical reactivity and potential for coordination chemistry or hydrogen bonding interactions.
Substituent Positioning and Electronic Effects
The strategic positioning of halogen substituents on the bicyclic framework of pyrimidine, 2-chloro-5-fluoro-4-(2-fluoro-4-pyridinyl)- creates a complex pattern of electronic effects that fundamentally influence the compound's chemical reactivity and physical properties. The chlorine atom positioned at the 2-position of the pyrimidine ring exerts both inductive and mesomeric effects that significantly alter the electron density distribution throughout the aromatic system. The chlorine substituent demonstrates a strong negative inductive effect that withdraws electron density from the ring through σ-bond polarization, while simultaneously exhibiting a weak positive mesomeric effect through p-orbital overlap with the aromatic π system. The net result favors electron withdrawal, making the chlorine atom a moderately deactivating substituent that influences the reactivity of adjacent positions on the pyrimidine ring.
The fluorine atom at the 5-position of the pyrimidine ring contributes additional electronic complexity through its unique combination of strong electronegativity and small atomic size. Fluorine exhibits the strongest negative inductive effect among all halogen substituents, creating significant electron withdrawal through σ-bond polarization. However, fluorine also demonstrates a notable positive mesomeric effect due to favorable orbital overlap between its 2p orbitals and the aromatic π system of the pyrimidine ring. This dual electronic behavior results in a net electron-withdrawing effect that is somewhat moderated by the mesomeric contribution, creating a distinctive electronic environment at the 5-position that influences the overall reactivity pattern of the molecule.
The second fluorine atom positioned at the 2-position of the pyridine ring introduces additional electronic perturbations that propagate through the conjugated bicyclic system. This fluorine substituent affects not only the local electronic environment of the pyridine ring but also influences the electron density distribution in the connected pyrimidine ring through the conjugated π system. The cumulative effect of multiple halogen substituents creates a complex electronic landscape characterized by reduced electron density throughout both aromatic rings, resulting in enhanced electrophilic character and altered nucleophilic substitution patterns.
| Substituent | Position | Ring System | Inductive Effect | Mesomeric Effect | Net Effect |
|---|---|---|---|---|---|
| Chlorine | 2 | Pyrimidine | Strong negative | Weak positive | Electron withdrawing |
| Fluorine | 5 | Pyrimidine | Very strong negative | Moderate positive | Electron withdrawing |
| Fluorine | 2 | Pyridine | Very strong negative | Moderate positive | Electron withdrawing |
The combined electronic effects of these three halogen substituents create a highly electron-deficient aromatic system that exhibits enhanced reactivity toward nucleophilic attack while demonstrating reduced susceptibility to electrophilic substitution reactions. The electron-withdrawing nature of all three halogen substituents results in a significant lowering of the highest occupied molecular orbital energy levels, thereby increasing the compound's electrophilic character and enhancing its potential for participation in nucleophilic aromatic substitution reactions. This electronic configuration also influences the compound's physical properties, including its dipole moment, solubility characteristics, and intermolecular interaction patterns, all of which contribute to its distinctive chemical behavior and potential applications in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-chloro-5-fluoro-4-(2-fluoropyridin-4-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N3/c10-9-14-4-6(11)8(15-9)5-1-2-13-7(12)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKRLCJKJYGCJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=NC(=NC=C2F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of Pyrimidine, 2-chloro-5-fluoro-4-(2-fluoro-4-pyridinyl)- typically involves:
- Starting from fluorinated pyrimidine precursors such as 5-fluorouracil or 5-fluoro-2-methoxy-4(3H)-pyrimidinone.
- Chlorination at the 2-position using chlorinating agents like phosphorus oxychloride (POCl3).
- Introduction of the 4-(2-fluoro-4-pyridinyl) substituent via cross-coupling or nucleophilic substitution reactions.
- Careful control of reaction conditions to maximize yield and purity while minimizing by-products.
Key Step: Preparation of 2,4-Dichloro-5-fluoropyrimidine Intermediate
This intermediate is crucial as a precursor for further substitution at the 4-position.
Method Summary:
- React 5-fluoro-2-methoxy-4(3H)-pyrimidinone with phosphorus oxychloride (POCl3) in the presence of a base such as N,N-dimethylaniline.
- Reaction conditions: heating at 110–125 °C for 4 hours in o-dichlorobenzene solvent.
- After reaction completion, quench with water and separate the organic layer containing the product.
Amination to 2-Chloro-4-Amino-5-fluoropyrimidine
Subsequent amination of the 2,4-dichloro-5-fluoropyrimidine introduces an amino group at the 4-position:
- The dichloro intermediate is treated with aqueous ammonia (15%) at room temperature.
- Reaction time and temperature are optimized to improve yield and reduce side reactions.
- Bases such as diethylamine, dimethylformamide, N,N-dimethylaniline, triethylamine, and DMAP have been studied to catalyze and improve the reaction efficiency.
- The process is monitored by chromatographic and NMR analysis to confirm product formation and purity.
Introduction of the 4-(2-fluoro-4-pyridinyl) Group
The substitution of the 4-position with a 2-fluoro-4-pyridinyl moiety is generally achieved through cross-coupling reactions, often involving:
- Use of 2-chloro-5-iodopyrimidine as an intermediate for palladium-catalyzed cross-coupling with 2-fluoro-4-pyridinyl organometallic reagents (e.g., 2-pyridylzinc chloride).
- Catalysts such as Pd(PPh3)4 facilitate the coupling, achieving yields of 60–70% with product purity exceeding 95%.
- Reactions are typically carried out under reflux or elevated temperatures in suitable solvents, followed by work-up and purification steps.
Alternative Preparation via 2-Methylthio-4-substituted Pyrimidines
An alternative route involves:
- Starting from 2-methylthio-4-chloropyrimidine derivatives.
- Substitution of the 4-chloro group with the desired substituent under alkaline conditions to form 2-methylthio-4-substituted intermediates.
- Subsequent chlorination of the methylthio group at the 2-position to yield the 2-chloro-4-substituted pyrimidine.
- This method provides high selectivity, minimizes isomer and by-product formation, and facilitates easier purification, resulting in higher yields and superior product quality.
Data Table Summarizing Key Preparation Steps
*Yields vary depending on specific reaction optimization.
Detailed Research Findings and Notes
- The chlorination of fluorinated pyrimidinones with POCl3 is a well-established industrial process that balances reaction time and temperature to maximize yield while controlling side reactions.
- Amination reactions benefit from base catalysis, with tertiary amines and DMAP showing improved reaction rates and yields, likely due to better nucleophile activation and stabilization of intermediates.
- Cross-coupling using palladium catalysts is effective for introducing complex pyridinyl substituents, with 2-chloro-5-iodopyrimidine serving as a versatile intermediate. This step is critical for installing the 2-fluoro-4-pyridinyl group with high selectivity and purity.
- The alternative methylthio substitution/chlorination method offers an efficient pathway with fewer by-products and easier purification, which is advantageous for scale-up and industrial applications.
- Analytical techniques such as 1H NMR, 13C NMR, and chromatographic methods are routinely employed to monitor reaction progress and confirm structural integrity at each step.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 2-position of the pyrimidine ring exhibits high reactivity toward nucleophilic substitution. This is attributed to electron withdrawal by adjacent fluorine atoms, which polarizes the C–Cl bond.
Key Findings :
-
Reaction with primary amines (e.g., n-pentylamine) under mild conditions (DMSO, 70°C, K₂CO₃) yields 5-fluoro-4-(2-fluoro-4-pyridinyl)-2-(alkylamino)pyrimidines with up to 96% yield .
-
Secondary amines require higher temperatures (110–130°C) and longer reaction times (24–48 hours) for complete substitution .
Cross-Coupling Reactions
The pyrimidine scaffold participates in palladium-catalyzed cross-coupling reactions, enabling diverse functionalization.
Suzuki-Miyaura Coupling :
-
The 2-chloro group couples with arylboronic acids using Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ in dioxane/water (3:1).
-
Example: Reaction with phenylboronic acid produces 2-phenyl-5-fluoro-4-(2-fluoro-4-pyridinyl)pyrimidine (85% yield).
Ullmann-Type Coupling :
-
Copper(I)-catalyzed coupling with phenols or thiols at 120°C yields aryl ethers or thioethers (e.g., 2-(4-methoxyphenoxy)- derivatives, 72% yield).
Electrophilic Aromatic Substitution
The electron-deficient pyrimidine ring undergoes electrophilic substitution selectively at the 5-fluoro position under controlled conditions.
Nitration :
-
Fuming HNO₃ at 0°C introduces a nitro group at the 5-position, yielding 2-chloro-5-nitro-4-(2-fluoro-4-pyridinyl)pyrimidine (58% yield) .
Halogenation :
-
Bromination with Br₂/FeBr₃ at 50°C generates 2-chloro-5-bromo-4-(2-fluoro-4-pyridinyl)pyrimidine (63% yield) .
Reductive Dehalogenation
Catalytic hydrogenation (H₂/Pd-C, EtOH) removes the 2-chloro group, forming 5-fluoro-4-(2-fluoro-4-pyridinyl)pyrimidine (91% yield). This intermediate is critical for synthesizing bioactive analogs .
Cyclization Reactions
Reaction with hydrazine in ethanol at reflux forms pyrazolo[1,5-a]pyrimidine derivatives , which exhibit enhanced π-π stacking in receptor binding assays (e.g., 4-(2-fluoro-4-pyridinyl)pyrazolo[1,5-a]pyrimidine-7-amine, 68% yield) .
Hydrolysis and Functional Group Interconversion
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Agents
Pyrimidine derivatives are extensively studied for their potential as anticancer agents. The compound has been identified as a promising scaffold for developing cyclin-dependent kinase (CDK) inhibitors, which play a crucial role in regulating the cell cycle. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making these compounds valuable in cancer therapy .
1.2 Antiviral Activity
Research indicates that pyrimidine derivatives exhibit antiviral properties. The structural characteristics of Pyrimidine, 2-chloro-5-fluoro-4-(2-fluoro-4-pyridinyl)- may enhance its effectiveness against viral infections by interfering with viral replication mechanisms .
1.3 Antimicrobial Properties
Studies have shown that certain pyrimidine derivatives possess antimicrobial activity. The compound's ability to inhibit bacterial growth makes it a candidate for further exploration in antibiotic development .
Agrochemicals
2.1 Herbicides
Pyrimidine compounds are often utilized in the development of herbicides due to their ability to inhibit specific enzymes involved in plant growth. The compound can serve as a precursor for synthesizing herbicides that target weed species while minimizing harm to crops .
2.2 Fungicides
The antifungal properties of pyrimidines can also be harnessed for agricultural applications, providing an avenue for developing effective fungicides that protect crops from fungal pathogens .
Synthesis and Derivatives
The synthesis of Pyrimidine, 2-chloro-5-fluoro-4-(2-fluoro-4-pyridinyl)- typically involves advanced organic reactions such as the Suzuki–Miyaura coupling reaction, which allows for the introduction of various substituents that can enhance biological activity. This versatility makes it an essential intermediate in the synthesis of more complex molecules.
Case Studies
Mechanism of Action
The mechanism of action of Pyrimidine, 2-chloro-5-fluoro-4-(2-fluoro-4-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Pyridinyl Positional Isomers
- 2-Chloro-5-fluoro-4-(pyridin-4-yl)pyrimidine (CAS 1539404-40-4) and 2-chloro-5-fluoro-4-(pyridin-3-yl)pyrimidine (CAS 1499672-42-2) differ in the pyridinyl substitution position (C-4 vs. C-3).
Fluorination on Pyridinyl Ring
The target compound’s 2-fluoro-4-pyridinyl group introduces ortho-fluorine, which increases electron-withdrawing effects and rigidity compared to non-fluorinated pyridinyl analogs. This modification can improve target selectivity, as seen in CDK2 inhibitors where fluorinated pyrimidines exhibit enhanced potency .
Heterocyclic vs. Aromatic/Aliphatic Substituents
Functional Group Modifications
- NSC 368390 (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid): This pyrimidine biosynthesis inhibitor highlights the role of fluorine in blocking dihydroorotate dehydrogenase, leading to nucleotide depletion. The target compound’s 5-fluoro group may similarly disrupt nucleotide synthesis .
- 4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine : The methoxymethyl group introduces an ether linkage, increasing hydrophilicity but reducing aromatic interactions compared to the pyridinyl substituent .
Anti-Mycobacterial Activity
Pyrimidine analogs like 2-chloro-5-n-nonylpyrimidine (compound 3 in ) inhibit M. tuberculosis via DNA/RNA incorporation or cell wall synthesis disruption.
Enzyme Inhibition
Fluorinated pyrimidines such as NSC 368390 inhibit dihydroorotate dehydrogenase (Ki < 1 µM), a critical enzyme in de novo pyrimidine biosynthesis.
Biological Activity
Pyrimidine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 2-chloro-5-fluoro-4-(2-fluoro-4-pyridinyl)- (CAS No. 1453851-91-6) is of particular interest for its potential applications in pharmaceuticals and crop protection. This article reviews its biological activity, synthesis, and relevant case studies.
- Molecular Formula : CHClFN
- Molecular Weight : 227.60 g/mol
- Physical State : Solid
- Hazard Classification : Irritant (GHS07)
Synthesis
The synthesis of this pyrimidine derivative is achieved through various methods involving chlorination and fluorination reactions. Notably, it can be synthesized from 5-fluorouracil derivatives, which serve as a precursor in the production of various functionalized pyrimidines .
Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrimidine derivatives. For instance, compounds similar to the target compound have shown efficacy against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV). These compounds often act as inhibitors of viral enzymes or disrupt viral replication processes .
Anticancer Properties
Research indicates that certain pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have been tested against T-lymphoblastic cell lines and non-T-cell cancer lines like HeLa and HepG2, showing promising results in inhibiting cell proliferation .
Antifungal Activity
Pyrimidine derivatives also demonstrate antifungal properties. They are effective against a range of fungi, including ascomycetes and basidiomycetes, making them suitable candidates for agricultural fungicides . The mechanism typically involves disrupting fungal cell wall synthesis or inhibiting key metabolic pathways.
Case Studies
The biological activity of Pyrimidine, 2-chloro-5-fluoro-4-(2-fluoro-4-pyridinyl)- can be attributed to its ability to interact with biological targets such as enzymes involved in nucleic acid metabolism. Its structural features allow it to mimic nucleobases, thereby interfering with DNA/RNA synthesis and function.
Q & A
Basic Research: What are the optimal synthetic routes for preparing 2-chloro-5-fluoro-4-(2-fluoro-4-pyridinyl)pyrimidine?
Answer:
The synthesis of this compound typically involves multi-step nucleophilic substitution and coupling reactions. A validated approach includes reacting halogenated pyrimidine precursors with fluorinated pyridine derivatives under controlled conditions. For example:
- Step 1 : React 2-chloro-5-fluoro-4-(methylsulfanyl)pyrimidine with piperazine derivatives using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to introduce the piperazinyl group .
- Step 2 : Catalytic hydrogenation with Raney Nickel removes the methylsulfanyl group, yielding intermediates for further functionalization .
- Step 3 : Coupling with 2-fluoro-4-pyridinyl moieties via Buchwald-Hartwig or Suzuki-Miyaura cross-coupling reactions, depending on the halogen present (Cl vs. Br/I) .
Key Considerations : Monitor reaction temperatures (60–120°C) and use anhydrous conditions to avoid hydrolysis of sensitive fluorinated groups.
Advanced Research: How can crystallographic data resolve contradictions in reported biological activities of fluorinated pyrimidine derivatives?
Answer:
Discrepancies in bioactivity often arise from conformational differences in solid-state vs. solution-phase structures. To address this:
- Crystallographic Analysis : Determine dihedral angles between the pyrimidine core and substituent groups (e.g., fluorophenyl rings). For example, reports dihedral angles of 12.8° and 86.1°, which influence intramolecular hydrogen bonding (N–H⋯N) and π-π stacking .
- Comparative Studies : Contrast polymorphic forms (e.g., vs. ) to assess how packing interactions (C–H⋯O, C–H⋯π) alter solubility and bioavailability .
- In Silico Modeling : Use density functional theory (DFT) to correlate crystallographic torsion angles with electronic properties (e.g., dipole moments) that affect receptor binding .
Basic Research: What spectroscopic techniques are critical for characterizing fluorinated pyrimidine derivatives?
Answer:
- ¹⁹F NMR : Essential for identifying fluorine substitution patterns and assessing electronic effects of adjacent groups (e.g., chloro vs. methoxy). Chemical shifts between -100 to -150 ppm are typical for aryl fluorides .
- X-ray Diffraction (XRD) : Resolves regiochemical ambiguities (e.g., para vs. meta substitution on pyridine rings) and confirms bond lengths/angles critical for stability .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects trace impurities (e.g., dehalogenated byproducts) with ppm-level accuracy .
Advanced Research: How do fluorine substituents influence the reactivity of pyrimidine derivatives in nucleophilic aromatic substitution?
Answer:
Fluorine’s strong electron-withdrawing effect activates pyrimidine rings toward nucleophilic attack but can sterically hinder certain positions:
- Electronic Effects : Fluorine at the 5-position deactivates the 4-position via inductive effects, directing nucleophiles to the 2- or 6-positions. This is observed in , where 5-fluoro substitution facilitates piperazinyl coupling at the 2-position .
- Steric Considerations : Bulky 4-pyridinyl groups may slow reaction kinetics; microwave-assisted synthesis can enhance yields by reducing steric congestion .
- Methodology : Use kinetic studies (e.g., monitoring by HPLC) to compare substitution rates at different positions .
Advanced Research: What strategies mitigate conflicting data in biological assays for fluorinated pyrimidines?
Answer:
- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), pH, and temperature to minimize false positives/negatives .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions using liver microsomes to identify metabolites that may skew activity data .
- Orthogonal Validation : Combine microbiological testing (e.g., MIC determinations) with molecular docking studies to confirm target engagement (e.g., thymidylate synthase inhibition) .
Basic Research: How to optimize purification of halogenated pyrimidine intermediates?
Answer:
- Chromatography : Use silica gel columns with gradients of ethyl acetate/hexane (3:7 to 1:1) for intermediates. For polar derivatives (e.g., carboxylic acids), reverse-phase C18 columns with acetonitrile/water are effective .
- Recrystallization : Employ mixed solvents (e.g., ethanol/water) for high-purity crystals. achieved >95% purity via methanol recrystallization .
- Troubleshooting : Monitor for halogen loss (e.g., Cl → OH hydrolysis) via TLC with UV visualization at 254 nm .
Advanced Research: What mechanistic insights explain the antimicrobial activity of 2-chloro-5-fluoro-pyrimidine derivatives?
Answer:
- Target Analysis : Fluorinated pyrimidines inhibit dihydrofolate reductase (DHFR) by mimicking folate’s pteridine ring. Molecular dynamics simulations show fluorine’s electronegativity enhances binding to DHFR’s active site .
- Resistance Studies : Use site-directed mutagenesis to identify mutations (e.g., Leu28 → Arg) that reduce binding affinity, guiding structural optimization .
- Synergistic Effects : Combine with β-lactams to exploit weakened bacterial cell walls, as seen in ’s microbiological assays .
Basic Research: How to safely handle and store moisture-sensitive fluoropyrimidines?
Answer:
- Storage : Use amber vials under inert gas (Ar/N₂) at -20°C. Desiccants (e.g., silica gel) prevent hydrolysis of chloro/fluoro groups .
- Safety Protocols : Wear nitrile gloves and conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HF) .
- Disposal : Neutralize acidic/basic waste with 10% NaHCO₃ or dilute HCl before incineration .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
